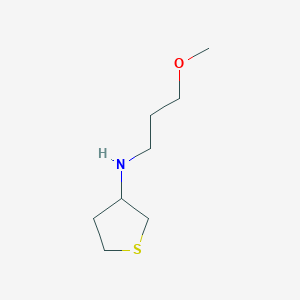![molecular formula C21H19F3N4O4S B2524297 1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine CAS No. 1030386-10-7](/img/structure/B2524297.png)
1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine" is a complex molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of a piperidine ring, which is a common feature in many pharmacologically active molecules, and a trifluoromethyl group, which can enhance the metabolic stability of pharmaceuticals. The nitrophenylsulfonyl moiety and the pyrazole ring are also notable structural features that may contribute to the compound's biological activity.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of 2-aminophenyl-1H-pyrazole as a removable directing group for copper-mediated C-H amidation and sulfonamidation . This method allows for the introduction of amide and sulfonamide functionalities, which are present in the compound of interest. Additionally, the synthesis of tetrahydropyridines with similar structural motifs has been reported, where the N-methyl-1,2,3,6-tetrahydropyridyl moiety serves as a bioisosteric replacement for other functional groups in known drugs .
Molecular Structure Analysis
The molecular structure of the compound likely involves a piperidine ring, which is a six-membered heterocycle containing nitrogen. This ring is often found in drug molecules due to its favorable interaction with biological targets. The presence of a pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms, suggests potential for biological activity, as this motif is found in many biologically active compounds .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including those typical for sulfonamides and nitro groups. For instance, sulfonamides can be synthesized through reactions involving sulfonyl chlorides and amines . The nitro group could potentially be involved in redox reactions or serve as an electron-withdrawing group, influencing the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its functional groups. The piperidine ring might confer basicity to the molecule, while the trifluoromethyl group could affect its lipophilicity and metabolic stability. The nitro group is typically associated with acidity and could participate in hydrogen bonding. The overall molecular architecture, including the presence of multiple rings and substituents, would influence the compound's solubility, boiling and melting points, and its behavior in different solvents .
Applications De Recherche Scientifique
Cytochrome P450 Inhibition
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the importance of understanding how various compounds, potentially including derivatives similar to the specified chemical, can influence drug metabolism and drug-drug interactions (DDIs). Compounds that can selectively inhibit specific CYP isoforms are crucial in predicting and managing DDIs, which is paramount in drug development and pharmacokinetics (Khojasteh et al., 2011).
Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution reactions, particularly involving nitro-group substitutions, offer insights into the reactivity of aromatic compounds, which is relevant for the synthesis and modification of complex chemical entities. Such mechanisms are fundamental in organic synthesis, potentially including the synthesis of compounds like "1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine" (Pietra & Vitali, 1972).
Sulfonamide Inhibitors
Sulfonamide compounds play a significant role in therapeutic applications, including as bacteriostatic antibiotics, diuretics, and carbonic anhydrase inhibitors. The research on sulfonamide inhibitors covers a broad range of applications, highlighting the versatility of sulfonamide-based compounds in drug discovery and development (Gulcin & Taslimi, 2018).
Antifungal Applications
The exploration of small molecules against pathogens like Fusarium oxysporum illustrates the potential of complex chemical compounds in addressing agricultural and environmental challenges. Studies on the antifungal activity of synthesized compounds, including those with pyrazole and piperidine moieties, are crucial for developing new strategies to combat plant diseases (Kaddouri et al., 2022).
Synthetic Approaches in Organic Chemistry
Research into the synthesis of cyclic compounds containing aminobenzenesulfonamide, which shares structural similarities with the compound , underscores the complexity and creativity in organic synthesis. Such studies are instrumental in the discovery of new functional molecules and pharmaceuticals, demonstrating the compound's relevance in synthetic organic chemistry (Kaneda, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4S/c22-21(23,24)16-5-3-4-15(12-16)18-13-17(25-26-18)14-8-10-27(11-9-14)33(31,32)20-7-2-1-6-19(20)28(29)30/h1-7,12-14H,8-11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPZTMGBVSRLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

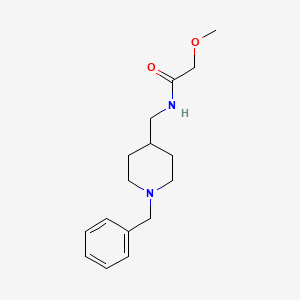
![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)
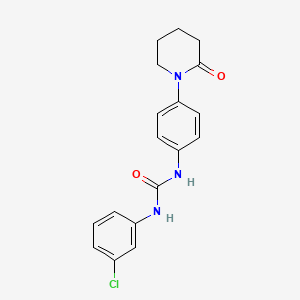
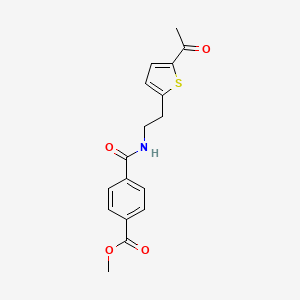
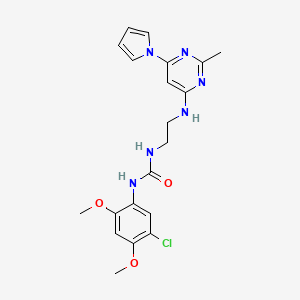
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)
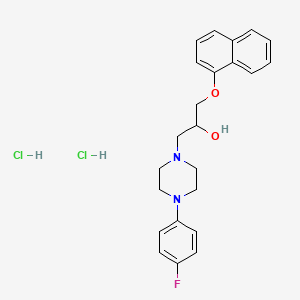
![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)
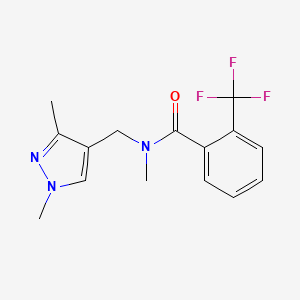
![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)

